N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Indazole Formation: The indazole moiety can be synthesized separately through reactions involving hydrazine derivatives and aromatic aldehydes.
Coupling Reactions: The final step involves coupling the pyrimidine and indazole moieties with a benzamide linker under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which might confer unique biological or chemical properties not found in other similar compounds.
Properties
CAS No. |
920315-65-7 |
---|---|
Molecular Formula |
C19H16N6O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-aminopyrimidin-5-yl)-4-(indazol-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N6O/c20-18-17(9-21-12-22-18)23-19(26)14-7-5-13(6-8-14)10-25-11-15-3-1-2-4-16(15)24-25/h1-9,11-12H,10H2,(H,23,26)(H2,20,21,22) |
InChI Key |
SPBGBNUMBIXWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CN=CN=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.